molecular formula C17H25NO4S2 B2412440 3-(4-(methylsulfonyl)phenyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)propanamide CAS No. 1903214-31-2

3-(4-(methylsulfonyl)phenyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)propanamide

Cat. No.: B2412440
CAS No.: 1903214-31-2
M. Wt: 371.51
InChI Key: DQXWRXAGDPHIJN-UHFFFAOYSA-N
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Description

3-(4-(methylsulfonyl)phenyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)propanamide is a complex organic compound with a unique structural composition

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(methylsulfonyl)phenyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)propanamide typically involves multi-step reactions. The starting materials commonly include 4-methylsulfonylbenzene, tetrahydro-2H-pyran, and appropriate thioethyl reagents. Key steps include:

  • Nucleophilic substitution reactions: : These reactions often require catalysts such as acid or base to facilitate the formation of the sulfonyl and thioether linkages.

  • Amidation reactions: : The final step typically involves coupling reactions to form the propanamide group under controlled temperatures and solvent conditions.

Industrial Production Methods

On an industrial scale, the production of this compound may be optimized through the use of continuous flow reactors and advanced purification techniques. This approach enhances yield and purity while reducing reaction times and waste.

Chemical Reactions Analysis

Types of Reactions it Undergoes

3-(4-(methylsulfonyl)phenyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)propanamide undergoes various chemical reactions, including:

  • Oxidation: : Oxidizing agents like potassium permanganate can oxidize the thioether group.

  • Reduction: : The compound can be reduced under hydrogenation conditions.

  • Substitution: : Electrophilic and nucleophilic substitution reactions are common, given the reactive nature of its functional groups.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO4), H2O2

  • Reduction: : Hydrogen (H2) with a palladium catalyst

  • Substitution: : Organometallic reagents, halogens (Br2, Cl2)

Major Products Formed

The primary products depend on the reaction conditions but may include oxidized sulfoxides, reduced thioethers, or various substitution derivatives.

Scientific Research Applications

3-(4-(methylsulfonyl)phenyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)propanamide finds applications in multiple research domains:

  • Chemistry: : Utilized as an intermediate in the synthesis of complex molecules.

  • Biology: : Studied for its potential biological activities, including enzyme inhibition.

  • Medicine: : Investigated for therapeutic properties, such as anti-inflammatory or anticancer effects.

  • Industry: : Explored for use in material science and nanotechnology due to its structural properties.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

  • Binding to enzymes: : May inhibit specific enzymes by forming strong interactions at active sites.

  • Signal transduction: : Influences cellular pathways by modifying the activity of signaling proteins.

  • Molecular pathways: : Could impact pathways involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Compared to other compounds with similar structures, 3-(4-(methylsulfonyl)phenyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)propanamide is unique due to its specific combination of sulfonyl and thioether groups, which confer distinct chemical reactivity and biological activity.

List of Similar Compounds

  • 3-(4-(methylthio)phenyl)-N-(2-(tetrahydro-2H-pyranyl)thio)propanamide

  • 3-(4-(methylsulfonyl)phenyl)-N-(2-(ethanethiol)thio)propanamide

  • 3-(4-(methylsulfonyl)phenyl)-N-(2-(tetrahydropyranyl)oxy)propanamide

Hope this detailed breakdown gave you a thorough understanding of this intriguing compound!

Properties

IUPAC Name

3-(4-methylsulfonylphenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4S2/c1-24(20,21)16-5-2-14(3-6-16)4-7-17(19)18-10-13-23-15-8-11-22-12-9-15/h2-3,5-6,15H,4,7-13H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQXWRXAGDPHIJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCCSC2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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